3-(Perfluorophenyl)azetidine
Description
Overview of Azetidine (B1206935) Ring Systems in Contemporary Chemical Research
Azetidines are saturated heterocyclic compounds featuring a four-membered ring containing one nitrogen atom. Their inherent ring strain, estimated to be around 25.4 kcal/mol, renders them more reactive than their five-membered pyrrolidine (B122466) counterparts, yet more stable and easier to handle than the highly strained three-membered aziridines. nih.govresearchgate.net This unique balance of stability and reactivity makes azetidines versatile building blocks in organic synthesis. nih.gov They serve as valuable intermediates for the synthesis of a wide array of nitrogen-containing compounds and are recognized as "bioisosteres" for other cyclic and acyclic functionalities, allowing for the fine-tuning of molecular properties in drug design. The incorporation of the rigid azetidine scaffold can significantly influence the conformation of a molecule, which is a critical factor in its biological activity.
Rationale for Investigating 3-(Perfluorophenyl)azetidine and Related Fluorinated Azetidine Architectures
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. rsc.org The introduction of a perfluorophenyl group, a phenyl ring in which all hydrogen atoms are replaced by fluorine, imparts a unique set of properties to the parent molecule. Fluorine is highly electronegative and the perfluorophenyl group is strongly electron-withdrawing, which can significantly alter the acidity (pKa) of nearby functional groups, such as the azetidine nitrogen. This modification can have profound effects on a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Furthermore, the lipophilicity of a molecule, a key determinant of its ability to cross cell membranes, is significantly impacted by fluorination. The perfluorophenyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.com The investigation of this compound is therefore driven by the desire to combine the desirable conformational constraints and synthetic utility of the azetidine core with the advantageous physicochemical properties conferred by the perfluorophenyl moiety. This combination holds promise for the development of novel therapeutic agents and functional materials. mdpi.com
Historical Development and Evolution of Synthetic Strategies for Azetidine Cores
The synthesis of the azetidine ring has been a long-standing challenge in organic chemistry. Early methods often involved the cyclization of γ-amino alcohols or γ-haloamines, though these reactions could be low-yielding and lacked general applicability. A significant advancement came with the development of the [2+2] cycloaddition reaction between imines and alkenes, known as the aza Paternò-Büchi reaction, although this method also has its limitations. nih.gov
More recent and efficient strategies have emerged, significantly expanding the accessibility of substituted azetidines. Palladium-catalyzed intramolecular C-H amination reactions have proven to be a powerful tool for the construction of the azetidine ring. nih.govorganic-chemistry.org Another key development has been the use of cross-coupling reactions to introduce substituents onto a pre-formed azetidine core. For instance, the palladium-catalyzed Hiyama cross-coupling of arylsilanes with 3-iodoazetidine (B8093280) provides a versatile route to a variety of 3-arylazetidines. organic-chemistry.org This method is particularly relevant to the synthesis of this compound. The general reaction is depicted below:
Scheme 1: General schematic for the Palladium-Catalyzed Hiyama Cross-Coupling for the synthesis of 3-Arylazetidines.
This evolution of synthetic methodologies has transformed azetidines from chemical curiosities into readily accessible building blocks for a wide range of applications.
Current Research Trajectories and Academic Importance of this compound
Current research involving this compound and its analogues is primarily focused on their potential applications in medicinal chemistry and materials science. The unique electronic properties of the perfluorophenyl group make these compounds interesting candidates for the development of novel bioactive molecules. The strong electron-withdrawing nature of the perfluorophenyl ring can influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition and binding to biological targets.
In the realm of materials science, the incorporation of highly fluorinated moieties can lead to materials with unique properties, such as high thermal stability, chemical resistance, and specific optical or electronic characteristics. While specific research focusing solely on this compound is still emerging, the foundational knowledge of azetidine chemistry and the well-established benefits of fluorination provide a strong impetus for its continued investigation. The development of efficient and scalable synthetic routes to this compound is a key area of ongoing research, as it will unlock its full potential for a myriad of scientific applications.
Data Tables
Table 1: Representative Synthesis of 3-Arylazetidines via Palladium-Catalyzed Hiyama Cross-Coupling
The following table presents data from the synthesis of various 3-arylazetidines using a palladium-catalyzed Hiyama cross-coupling reaction, a method applicable for the synthesis of this compound. The data is based on the reaction of N-Boc-3-iodoazetidine with various aryltriethoxysilanes. organic-chemistry.org
| Aryl Group | Product | Yield (%) |
| Phenyl | 1-Boc-3-phenylazetidine | 88 |
| 4-Methoxyphenyl | 1-Boc-3-(4-methoxyphenyl)azetidine | 85 |
| 4-Chlorophenyl | 1-Boc-3-(4-chlorophenyl)azetidine | 75 |
| 4-Trifluoromethylphenyl | 1-Boc-3-(4-(trifluoromethyl)phenyl)azetidine | 72 |
| 2-Naphthyl | 1-Boc-3-(naphthalen-2-yl)azetidine | 65 |
| Thiophen-2-yl | 1-Boc-3-(thiophen-2-yl)azetidine | 55 |
Table 2: Physicochemical Properties of Selected Azetidine Derivatives
This table provides a comparison of calculated or experimentally determined physicochemical properties for azetidine and related fluorinated compounds to illustrate the influence of fluorination.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) |
| Azetidine | C₃H₇N | 57.09 | 11.29 |
| 3,3-Difluoroazetidine | C₃H₅F₂N | 93.08 | Not Reported |
| 3-(4-Fluorophenyl)azetidine | C₉H₁₀FN | 151.18 | Not Reported |
| This compound | C₉H₄F₅N | 221.13 | Not Reported |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6F5N |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)azetidine |
InChI |
InChI=1S/C9H6F5N/c10-5-4(3-1-15-2-3)6(11)8(13)9(14)7(5)12/h3,15H,1-2H2 |
InChI Key |
CJWLVSOCFDSIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Perfluorophenyl Azetidine and Analogues
Novel Approaches to Azetidine (B1206935) Ring Construction Featuring Perfluorophenyl Substitution
Recent years have witnessed the emergence of powerful synthetic strategies for the construction of the azetidine core. These methods often rely on catalytic processes that enable the formation of the strained four-membered ring under mild conditions and with high functional group tolerance. This section will explore intramolecular cyclization and intermolecular cycloaddition reactions that hold promise for the synthesis of azetidines bearing a perfluorophenyl group.
Intramolecular Cyclization Strategies for Azetidine Scaffolds
Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds, including azetidines. This approach involves the formation of a carbon-nitrogen bond within a single molecule, often facilitated by a metal catalyst.
Palladium-catalyzed intramolecular C-H amination has emerged as a potent tool for the synthesis of N-heterocycles, including azetidines. organic-chemistry.orgsorbonne-universite.fr These methods utilize a directing group to position a palladium catalyst in proximity to a C-H bond, which is then activated and undergoes amination. organic-chemistry.org The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org While direct examples of the synthesis of 3-(perfluorophenyl)azetidine using this method are not prevalent in the literature, the tolerance of these reactions to a variety of functional groups suggests their potential applicability. sorbonne-universite.frdovepress.com For instance, the use of picolinamide (B142947) (PA) as a directing group has been shown to be effective in the synthesis of azetidines from substrates containing γ-C(sp³)–H bonds. organic-chemistry.org The strongly electron-withdrawing nature of the perfluorophenyl group might influence the reactivity of the C-H bond and the efficiency of the cyclization, potentially requiring optimization of reaction conditions.
A general representation of this approach involves a substrate with a directing group (DG), a nitrogen source, and a carbon chain suitable for cyclization into an azetidine ring. The perfluorophenyl group would be appended to the carbon that will become the 3-position of the azetidine.
Table 1: Representative Catalytic Systems for Intramolecular C-H Amination for Azetidine Synthesis This table presents generalized data based on existing literature for azetidine synthesis and does not represent specific synthesis of this compound.
| Catalyst | Oxidant | Directing Group | General Substrate | Typical Yield (%) |
| Pd(OAc)₂ | PhI(OAc)₂ | Picolinamide (PA) | γ-Alkylamine derivatives | 60-80 |
| Pd(OAc)₂ | Cu(OAc)₂ | 8-Aminoquinoline (B160924) | γ-Alkylamine derivatives | 50-75 |
A significant advancement in azetidine synthesis is the development of electrocatalytic intramolecular hydroamination of allylic sulfonamides. organic-chemistry.orgnih.gov This method utilizes a cobalt catalyst in combination with an electric current to facilitate the cyclization. organic-chemistry.org The reaction proceeds through the generation of a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation to yield the azetidine ring. organic-chemistry.orgnih.gov This approach has been shown to be effective for a range of substrates, including those with both allylic and homoallylic sulfonamides. organic-chemistry.org The reaction conditions are generally mild, and the use of electricity as the oxidant offers a green and sustainable alternative to chemical oxidants. organic-chemistry.org
The applicability of this method to the synthesis of this compound would depend on the stability of the perfluorophenyl-substituted carbocation intermediate. The strong electron-withdrawing nature of the perfluorophenyl group could potentially destabilize the carbocation, making the cyclization more challenging. However, the broad substrate scope reported for this methodology offers encouragement for its potential adaptation. organic-chemistry.org
Table 2: Key Features of Electrocatalytic Intramolecular Hydroamination for Azetidine Synthesis This table presents generalized data based on existing literature for azetidine synthesis and does not represent specific synthesis of this compound.
| Catalyst System | Anode | Cathode | Key Intermediate | General Substrate |
| Cobalt-salen complex | Carbon felt | Platinum plate | Carbocation | Allylic sulfonamides |
Intermolecular Cycloaddition Reactions Leading to this compound Derivatives
Intermolecular cycloadditions, particularly [2+2] cycloadditions, represent a direct and atom-economical approach to the synthesis of four-membered rings like azetidines. These reactions involve the combination of two unsaturated components to form the cyclic product.
Visible-light photoredox catalysis has revolutionized organic synthesis, and its application to [2+2] cycloadditions has provided a powerful tool for the construction of azetidines. nih.govchemrxiv.orgresearchgate.net These reactions often employ an iridium-based photocatalyst that, upon irradiation with visible light, can activate a substrate to an excited state, which then undergoes cycloaddition with a reaction partner. rsc.orgnih.govspringernature.com For the synthesis of a this compound derivative, a potential strategy would involve the [2+2] cycloaddition of an imine with a perfluorophenyl-substituted alkene, such as pentafluorostyrene. The success of such a reaction would depend on the relative energies of the excited state of the photocatalyst and the substrates, as well as the stability of the radical intermediates formed during the reaction. The electron-deficient nature of pentafluorostyrene could influence its reactivity in the cycloaddition.
Table 3: Components of a Representative Photoredox Catalyzed [2+2] Cycloaddition for Azetidine Synthesis This table presents generalized components based on existing literature for azetidine synthesis and does not represent specific synthesis of this compound.
| Photocatalyst | Light Source | Imine Component | Alkene Component |
| Ir(ppy)₂(dtbbpy)PF₆ | Blue LEDs | N-Aryl or N-alkyl imines | Styrenes, enol ethers |
Lewis base catalysis provides another avenue for the synthesis of functionalized azetidines through cycloaddition reactions. rsc.orgorganic-chemistry.org Phosphines and tertiary amines, such as 4-(Dimethylamino)pyridine (DMAP), have been effectively used as catalysts in the reaction of imines with ketenes or allenes to generate azetidine rings. organic-chemistry.orgresearchgate.net In a typical reaction, the Lewis base activates the ketene (B1206846) or allene (B1206475) to form a reactive zwitterionic intermediate, which then undergoes cycloaddition with the imine. researchgate.net
To synthesize a this compound using this approach, one could envision the reaction of an appropriate imine with a ketene bearing a perfluorophenyl group. The electron-withdrawing perfluorophenyl group might enhance the electrophilicity of the ketene, potentially facilitating the cycloaddition. The choice of the Lewis base catalyst and reaction conditions would be crucial to control the stereoselectivity of the reaction. rsc.org
Table 4: Lewis Base Catalysts for Azetidine Synthesis via Cycloaddition This table presents generalized data based on existing literature for azetidine synthesis and does not represent specific synthesis of this compound.
| Lewis Base Catalyst | Imine Substrate | Ketene/Allene Substrate | General Product |
| Tributylphosphine (Bu₃P) | N-Tosyl-imines | Alkynyl ketones | Highly functionalized pyrrolidines/azetidines |
| 4-(Dimethylamino)pyridine (DMAP) | N-Tosyl-imines | Alkynyl ketones | Completely substituted azetidines |
Organocatalytic Enantioselective [2+2] Cycloadditions for Chiral Fluorinated Azetidines
The construction of chiral azetidines in an enantiomerically pure form is of significant interest for medicinal chemistry. Organocatalytic [2+2] cycloadditions have emerged as a powerful tool for this purpose, enabling the synthesis of structurally diverse and enantioenriched fluorinated azetidines. rsc.org
One prominent strategy involves the reaction between ketimines and allenes, catalyzed by chiral phosphonium (B103445) salts derived from peptides. This method facilitates the asymmetric [2+2] cycloaddition of trifluoromethyl ketimines tethered to allenes, yielding six-membered ring-fused α-trifluoromethyl azetidines. rsc.org The reaction proceeds with high yields and excellent diastereo- and enantioselectivities, creating two densely functionalized stereocenters. rsc.orgresearchgate.net The scalability of this protocol underscores its potential for practical applications in synthetic chemistry. rsc.org
Another approach utilizes bifunctional squaramide-based aminocatalysts. These catalysts employ simultaneous dual activation through aminocatalysis and hydrogen-bonding catalysis to react α,β-unsaturated aldehydes with nitroolefins in a formal [2+2] cycloaddition, producing cyclobutanes that are precursors to or analogues of azetidine systems. acs.org Furthermore, asymmetric thiourea (B124793) and squaramide catalysis can produce α-azetidinyl alkyl fluorides with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. nih.gov These organocatalytic methods provide a direct pathway to chiral fluorinated azetidines that are otherwise challenging to synthesize. rsc.orgnih.gov
| Catalyst Type | Reactants | Product Type | Stereoselectivity | Reference(s) |
| Peptide-mimic Phosphonium Salt | Tethered Trifluoromethyl Ketimines and Allenes | Fused α-Trifluoromethyl Azetidines | High Diastereo- and Enantioselectivity | rsc.org |
| Thiourea / Squaramide | Halogenated Oxindoles and Azetidine-containing substrates | α-Azetidinyl Alkyl Fluorides/Chlorides | High Enantioselectivity | nih.gov |
| Bifunctional Squaramide-Aminocatalyst | α,β-Unsaturated Aldehydes and Nitroolefins | Substituted Cyclobutanes (Azetidine analogues) | Complete Diastereo- and Enantiocontrol | acs.org |
Transition Metal-Mediated Syntheses of this compound
Transition metals, particularly palladium, play a pivotal role in modern organic synthesis and offer robust methods for constructing the azetidine core and introducing complex substituents like the perfluorophenyl group. rsc.orgresearchgate.net
Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation. researchgate.netnih.gov For the synthesis of this compound, these reactions can be envisioned to couple an azetidine scaffold with a perfluorophenyl source. A plausible route involves the Suzuki-Miyaura coupling of an N-protected 3-bromoazetidine (B1339375) or azetidine-3-boronic ester with a corresponding perfluorophenylboronic acid or perfluorophenyl halide. The efficiency of such couplings often relies on bulky biaryldialkyl monophosphine ligands (e.g., Buchwald ligands) that promote the catalytic cycle. researchgate.net
A significant challenge in coupling perfluoro-organic compounds is the activation of the carbon-fluorine (C-F) bond. Research has shown that palladium(0) complexes can oxidatively add to a C-F bond, a process that can be promoted by additives like lithium iodide. mdpi.com This strategy has been successfully applied to the cross-coupling of hexafluorobenzene (B1203771) with diarylzinc compounds, suggesting its potential applicability for direct C-F functionalization to form aryl-perfluoroaryl bonds, which could be adapted for azetidine substrates. mdpi.com Another advanced method involves the palladium-catalyzed C(sp³)–H arylation, which could directly couple an N-protected azetidine with a perfluoroaryl halide, offering a more atom-economical approach. acs.org
| Coupling Type | Azetidine Substrate | Perfluorophenyl Partner | Key Features | Reference(s) |
| Suzuki-Miyaura | N-Boc-azetidin-3-boronic ester | Perfluorophenyl bromide | Use of bulky phosphine (B1218219) ligands | researchgate.netresearchgate.net |
| C-F Activation Coupling | N-Boc-azetidine | Hexafluorobenzene | Pd(0) catalysis with LiI additive | mdpi.com |
| C(sp³)-H Arylation | N-TFA-azetidine | Perfluoroaryl iodide | Direct functionalization of C-H bond | acs.org |
While palladium is dominant, other transition metals offer unique reactivity for synthesizing azetidine frameworks. rsc.orgfrontiersin.org Nickel-based catalysts, for example, are effective for coupling with less-activated electrophiles and sp³-hybridized substrates. nih.gov Titanium(IV)-mediated couplings of oxime ethers with Grignard reagents have been developed to produce spirocyclic NH-azetidines via a proposed Kulinkovich-type pathway. rsc.org
Catalysts based on copper, rhodium, and iron are also being explored. nih.govfrontiersin.org For instance, rhodium-catalyzed asymmetric dearomative cyclopropanation provides a route to complex fused-ring systems that can be precursors to functionalized azetidines. researchgate.net Gold-catalyzed cross-coupling reactions using hypervalent iodine reagents have also emerged as a powerful method for forming C-C bonds under mild conditions. frontiersin.org These alternative transition metal-catalyzed reactions provide a broader toolbox for accessing the azetidine core, which can subsequently be functionalized to introduce a perfluorophenyl group. nih.govdiva-portal.org
Strain-Release Chemistry and Ring Expansion/Contraction Methodologies
The inherent ring strain of small bicyclic systems can be a powerful thermodynamic driving force for the synthesis of functionalized azetidines. bris.ac.uk
Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for 1,3-disubstituted azetidines. nih.govarkat-usa.org The reactivity of ABBs is dominated by strain-release transformations that involve the cleavage of the central C-N bond upon reaction with electrophiles or nucleophiles. arkat-usa.org
A key strategy involves the reaction of lithiated ABB (ABB-Li) with an appropriate electrophile. bris.ac.uk To synthesize this compound, one could envision trapping ABB-Li with a perfluoroaryl-containing electrophile. Alternatively, a semipinacol-type rearrangement can be triggered by N-activation of azabicyclo[1.1.0]butyl carbinols. nih.gov Treatment of these carbinols, formed from the addition of ABB to a ketone, with an acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf₂O) induces a ring expansion to yield 1,3,3-substituted azetidines. nih.gov This methodology demonstrates high functional group tolerance and allows for the creation of complex azetidine scaffolds from simple starting materials. bris.ac.uknih.gov
| Starting Material | Reagent(s) | Reaction Type | Product | Reference(s) |
| Azabicyclo[1.1.0]butane (ABB) | 1. n-BuLi 2. Electrophile | Strain-Release Functionalization | 1,3-Disubstituted Azetidine | bris.ac.ukarkat-usa.org |
| Azabicyclo[1.1.0]butyl carbinol | TFAA or Tf₂O | Semipinacol Ring Expansion | 1,3,3-Substituted Azetidine | nih.gov |
| 3-Phenyl-1-azabicyclo[1.1.0]butane | Thiophosgene, then Amine | Ring Opening/Functionalization | 3-Chloro-3-phenylazetidine-1-thiocarbamide | researchgate.net |
Deconstructive isomerization represents a sophisticated strategy for skeletal remodeling, where C-C bond cleavage within a ring system leads to a rearranged product. researchgate.net While often used to open rings, these pathways can conceptually be applied to the synthesis of complex azetidines. An N-heterocyclic carbene (NHC)-catalyzed deconstructive isomerization of azetidinols has been reported to proceed via C-C bond cleavage to furnish α-amino ketones. researchgate.netrsc.org
This transformation involves a concerted proton transfer and ring-opening process. researchgate.net Although the reported examples lead to ring-opened products, the underlying principle of skeletal rearrangement through controlled bond cleavage could be harnessed in reverse or in a tandem sequence to construct functionalized azetidines from other heterocyclic precursors. Such a deconstructive-reconstructive strategy could provide access to substitution patterns that are difficult to achieve through traditional cyclization or functionalization methods. researchgate.net
Stereoselective and Enantioselective Synthesis of this compound and its Chiral Analogues
The stereoselective and enantioselective synthesis of 3-aryl-substituted azetidines is a significant area of research, driven by the prevalence of this structural motif in medicinal chemistry. While direct methods for the asymmetric synthesis of this compound are not extensively documented in the literature, several established strategies for creating chiral 3-arylazetidines could be adapted for this purpose. These methodologies primarily fall into two categories: catalytic enantioselective methods and substrate-controlled diastereoselective approaches using chiral auxiliaries.
One promising approach involves the catalytic enantioselective synthesis of spirocyclic azetidine oxindoles, which could potentially be adapted for non-spirocyclic analogues. For instance, a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been developed for the synthesis of densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov Another notable method is the enantioselective phase-transfer-catalyzed intramolecular C-C bond formation to produce spirocyclic azetidine oxindoles. nih.gov This reaction utilizes a novel cinchona alkaloid-derived catalyst containing a pentafluorosulfanyl (SF₅) group and has shown tolerance for electron-poor substituents on the oxindole (B195798) aryl ring, suggesting potential applicability to perfluorophenyl systems. nih.gov
A different strategy focuses on the stereoselective functionalization of the pre-formed azetidine ring. For example, the diastereoselective hydrozirconation of N-functionalized allylic amines, followed by iodination and intramolecular cyclization, has been used to access enantiomerically enriched cis-2,3-disubstituted azetidines. rsc.org This method's success depends on the stereocontrol exerted by the existing chiral center in the allylic amine.
The use of chiral auxiliaries represents another powerful tool. N-tert-butanesulfinyl imines have been extensively used in the asymmetric synthesis of various nitrogen-containing heterocycles. beilstein-journals.org A sequence involving the diastereoselective addition of a nucleophile to a chiral N-tert-butanesulfinyl imine, followed by cyclization, could potentially be employed to construct a chiral this compound. The stereochemical outcome would be directed by the chiral sulfinyl group, which can be subsequently removed.
Furthermore, gold-catalyzed intramolecular oxidation of chiral N-propargylsulfonamides offers a flexible route to chiral azetidin-3-ones. nih.gov These ketones can then serve as versatile intermediates for the introduction of the perfluorophenyl group at the 3-position via nucleophilic addition, followed by further transformations. The enantiopurity is established from readily accessible chiral N-propargylsulfonamides. nih.gov
While the direct application of these methods to the synthesis of this compound has yet to be reported, the principles of stereochemical control they establish provide a solid foundation for the development of such synthetic routes. The electron-withdrawing nature of the perfluorophenyl group will likely influence the reactivity and may require careful optimization of reaction conditions.
Data Tables
Below are interactive data tables summarizing key aspects of relevant stereoselective synthetic methodologies that could potentially be adapted for the synthesis of chiral this compound and its analogues.
Table 1: Catalytic Enantioselective Synthesis of Chiral Azetidine Analogues
| Method | Catalyst/Ligand | Substrate Type | Key Features | Potential for Perfluorophenyl Analogue |
| Asymmetric Kinugasa/C-C Coupling Cascade | Copper(I) with chiral ligand | Nitrones and terminal alkynes | Forms densely functionalized spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov | High. The reaction mechanism may tolerate the electron-withdrawing nature of the perfluorophenyl group on the alkyne. |
| Enantioselective Phase-Transfer Catalysis | Cinchona alkaloid-derived catalyst with SF₅ group | Isatin-derived diazo compounds | Intramolecular C-C bond formation to give spirocyclic azetidine oxindoles in high enantiomeric excess. Tolerates electron-poor aryl rings. nih.gov | High. The catalyst's effectiveness with electron-deficient systems is a strong indicator of its potential utility. |
| Gold-Catalyzed Oxidative Cyclization | Gold catalyst | Chiral N-propargylsulfonamides | Forms chiral azetidin-3-ones, which are versatile synthetic intermediates. nih.gov | Moderate. The perfluorophenyl group would need to be introduced in a subsequent step, which adds to the synthetic sequence. |
Table 2: Diastereoselective Synthesis of Chiral Azetidine Analogues Using Chiral Auxiliaries
| Chiral Auxiliary | Synthetic Strategy | Key Features | Potential for Perfluorophenyl Analogue |
| N-tert-Butanesulfinyl group | Diastereoselective addition to N-sulfinylimines followed by cyclization | High diastereoselectivity is often achieved, and the auxiliary is readily removable. beilstein-journals.org | High. This is a versatile and widely used method for asymmetric amine synthesis and is likely adaptable. |
| Chiral oxazolidinones | Not directly applied to 3-aryl azetidines in the provided context, but a common strategy in asymmetric synthesis. | Provides high levels of stereocontrol in various transformations. | Moderate to High. The general utility of oxazolidinone auxiliaries suggests they could be incorporated into a synthetic route. |
Mechanistic and Reactivity Investigations of 3 Perfluorophenyl Azetidine
Elucidation of Reaction Mechanisms in the Formation of Azetidine (B1206935) Structures
The synthesis of the azetidine core is a pivotal area of research in organic chemistry, driven by the prevalence of this strained heterocyclic motif in biologically active compounds. nih.gov The formation of these four-membered rings can be achieved through various strategies, including intramolecular cyclizations and cycloadditions, often requiring catalysis to proceed efficiently and selectively. rsc.orgorganic-chemistry.org
Catalytic methods are central to the efficient construction of azetidine rings, offering control over reactivity and selectivity. Several distinct catalytic systems have been developed for this purpose.
One prominent method is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. This approach transforms a γ-C(sp³)–H bond into a C–N bond, proceeding through a Pd(II)/Pd(IV) catalytic cycle to yield the azetidine structure. rsc.orgorganic-chemistry.org A key step in this pathway involves the reductive elimination from an alkyl–Pd(IV) intermediate. rsc.org This process is promoted by an oxidant, such as benziodoxole tosylate, in combination with an additive like AgOAc. rsc.org
Another effective strategy is the lanthanide-catalyzed intramolecular regioselective aminolysis of epoxy amines. Specifically, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.org This reaction tolerates a range of functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.gov The choice of solvent is critical, with 1,2-dichloroethane (B1671644) (DCE) providing high yield and selectivity. frontiersin.org
Table 1: Optimization of La(OTf)₃-Catalyzed Azetidine Synthesis from a cis-3,4-Epoxy Amine Model Substrate
| Catalyst (mol%) | Solvent | Temperature | Yield (%) | Azetidine/Pyrrolidine (B122466) Ratio |
|---|---|---|---|---|
| La(OTf)₃ (10) | DCE | Reflux | 81 | >20:1 |
| La(OTf)₃ (10) | Benzene | Reflux | 75 | 11:1 |
Data derived from a study on a model cis-3,4-epoxy amine. frontiersin.org
Photochemical methods also provide a powerful route to azetidines. The aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition, can synthesize azetidines from 2-isoxazoline-3-carboxylates and alkenes. rsc.org This reaction is often promoted by visible light and an Ir(III) photocatalyst, which activates the isoxazoline (B3343090) precursor via triplet energy transfer. rsc.org
Understanding the intermediates in these catalytic cycles is crucial for optimizing reaction conditions and controlling product outcomes.
In the palladium-catalyzed C–H amination , a critical intermediate is an octahedral Pd(IV) species. rsc.org This is generated through the dissociative ionization of a tosylate anion from an amino-alkyl-Pd(IV) complex, which then undergoes intramolecular cyclization to forge the azetidine ring. rsc.org
For the La(OTf)₃-catalyzed aminolysis of epoxy amines , computational studies suggest that the regioselectivity is governed by the coordination of the lanthanum(III) catalyst to either the substrate or the product. nih.govfrontiersin.org This coordination influences which carbon of the epoxide is preferentially attacked by the amine.
In photochemical syntheses like the Norrish–Yang cyclization, which can produce azetidinols, 1,4-biradicals are key reaction intermediates. beilstein-journals.org The stability of these biradicals is influenced by substituents on the starting material. beilstein-journals.org In other transformations, such as the ring expansion of aziridines to azetidines, azomethine ylides serve as crucial intermediates. arkat-usa.org
Ring-Opening and Ring-Expansion Reactions of 3-(Perfluorophenyl)azetidine Systems
The significant ring strain inherent in the azetidine ring (approximately 25.4 kcal/mol) is a primary driver of its reactivity. rsc.org This strain, which is intermediate between that of the more reactive aziridines and the less reactive pyrrolidines, allows for unique chemical transformations that can be triggered under specific conditions. rsc.orgepfl.ch These reactions often involve the cleavage of a C-N bond, relieving the ring strain. rsc.orgbeilstein-journals.org
Azetidines, particularly when the nitrogen is activated by an electron-withdrawing group, are susceptible to ring-opening by a variety of nucleophiles. researchgate.net A facile method for the ring-opening of azetidines is hydrofluorination, which can be achieved efficiently using reagents such as Olah's reagent (a pyridine-hydrogen fluoride (B91410) complex). rsc.orgnih.govrsc.org
The dynamics of ring-opening can also proceed without prior activation of the substrate by enzymes. For instance, a spiro-azetidine was shown to undergo direct nucleophilic attack by the thiolate anion of glutathione (B108866), a reaction catalyzed by glutathione S-transferases (GSTs). nih.gov The proposed mechanism involves a protonated cyclic aminyl intermediate that is then opened by the nucleophile. nih.gov This highlights a pathway for ring-opening under mild, biological conditions. The activation of the azido (B1232118) group on perfluorophenylazides (PFPAs) by light offers a highly chemoselective method for coupling reactions, applicable to a wide range of materials. nih.gov
The regioselectivity of ring-opening—that is, which of the ring carbons is attacked by the nucleophile—is a critical aspect of azetidine reactivity. In many cases of N-activated azetidines, the nucleophilic attack follows an Sₙ2 pathway and occurs at the less sterically hindered carbon atom. researchgate.net
However, the reaction conditions, particularly the use of a Lewis acid catalyst, can dramatically influence the regioselectivity. The TfOH-catalyzed reaction of 2-phenyl-1-tosylazetidine with ferrocene (B1249389) results in a regioselective ring-opening. uniovi.es Mechanistic evidence, including the complete loss of stereochemistry from an enantiopure starting material, points to the participation of a benzylic carbocation intermediate, which directs the nucleophilic attack. uniovi.es Similarly, the La(OTf)₃-catalyzed formation of azetidines from cis-3,4-epoxy amines demonstrates high C3-selectivity, whereas the corresponding trans-epoxy amines yield pyrrolidines via C4-selective attack, underscoring the profound control exerted by substrate geometry and the catalyst. nih.govfrontiersin.org
Table 2: Regioselectivity in Ring-Opening and Ring-Forming Reactions of Azetidines
| Substrate | Reagent/Catalyst | Outcome | Proposed Mechanism | Reference |
|---|---|---|---|---|
| N-activated azetidines | Tetraalkylammonium halides / BF₃·OEt₂ | Attack at less hindered carbon | Sₙ2 pathway | researchgate.net |
| 2-Phenyl-1-tosylazetidine | Ferrocene / TfOH | Attack at the phenyl-substituted carbon | Benzylic carbocation intermediate | uniovi.es |
| cis-3,4-Epoxy amine | La(OTf)₃ | C3-selective attack to form azetidine | Catalyst-substrate coordination | nih.govfrontiersin.org |
The perfluorophenyl (PFP) group is a potent electron-withdrawing substituent that is expected to significantly modulate the reactivity of the azetidine ring. rsc.org While specific mechanistic studies on this compound are not detailed in the surveyed literature, the influence of this group can be inferred from its known electronic properties and the behavior of related fluorinated compounds.
The strong electron-withdrawing nature of the PFP group would decrease the electron density within the azetidine ring. This is expected to lower the basicity of the ring nitrogen compared to non-fluorinated analogues. srce.hr Furthermore, this electronic pull should render the ring carbons, particularly C2 and C4, more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating ring-opening reactions.
Studies on other perfluorophenyl-substituted molecules provide relevant insights. For example, in perfluorophenyl azides, the fluorine atoms ortho to the azide (B81097) group were found to increase the lifetime of the reactive singlet nitrene intermediate by raising the energy barrier to ring expansion. nih.gov By analogy, the PFP group on the azetidine ring could influence the stability of charged intermediates formed during reactions. For instance, in an acid-catalyzed ring-opening, the electron-withdrawing PFP group would destabilize a potential carbocationic intermediate at the C2 or C4 positions, which could alter the reaction pathway or favor a more concerted Sₙ2-like mechanism over a stepwise Sₙ1-like process.
Functionalization and Derivatization Strategies for this compound
The unique structure of this compound, which combines a strained four-membered heterocyclic ring with a highly electron-deficient aromatic moiety, offers a rich landscape for chemical modification. Functionalization strategies can be directed at either the azetidine scaffold or the perfluorophenyl ring, enabling the synthesis of a diverse range of derivatives. These modifications leverage the inherent reactivity of both components, including the ring strain of the azetidine and the susceptibility of the perfluorophenyl group to nucleophilic attack. rsc.orgmdpi.com
Alpha-Arylation and C-H Activation on Azetidine Scaffolds
Direct functionalization of the C-H bonds on the azetidine ring, particularly at the alpha-position to the nitrogen atom, represents a powerful and atom-economical strategy for derivatization. uniba.it The development of transition metal-catalyzed C-H activation has provided sophisticated tools for this purpose, overcoming challenges associated with the weak acidity of these C-H bonds and the potential for ring-opening of the strained heterocycle. nih.govrsc.orgrsc.org
Palladium-catalyzed α-arylation has been successfully applied to azetidine derivatives. nih.gov Mechanistic studies indicate that the α-arylation of small rings like azetidine can be challenging due to the facile decomposition of the corresponding enolates. nih.gov A key strategy to achieve successful α-arylation without ring-opening involves the use of an azetidine derivative bearing a benzyl (B1604629) protecting group on the nitrogen. nih.gov
A significant advancement in this area is the directed C(sp³)–H arylation of azetidines. acs.org Research has demonstrated a palladium-catalyzed method for the stereospecific C3-arylation of azetidine-2-carboxylic acid derivatives using an 8-aminoquinoline (B160924) directing group. acs.org This one-pot C–H arylation/deprotection sequence has been shown to be effective with a variety of aryl iodides, tolerating both electron-donating and electron-withdrawing groups. acs.org The reaction proceeds with high yields and provides a valuable route to stereochemically defined and synthetically useful azetidine building blocks. acs.org
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | 75 | |
| 2 | 1-Iodo-4-nitrobenzene | 72 | |
| 3 | Methyl 4-iodobenzoate | 62 | |
| 4 | 1-Bromo-4-iodobenzene | 52 | |
| 5 | 1-Iodo-4-methoxybenzene | 51 | |
| 6 | 3-Iodobenzonitrile | 70 | |
| 7 | 1-Iodo-3-(trifluoromethyl)benzene | 68 | |
| 8 | 1-Chloro-3-iodobenzene | 58 |
Table 1: Scope of the Pd-catalyzed C(sp³)–H arylation of an N-TFA-protected azetidine-2-carboxamide (B111606) with various aryl iodides. The reaction is followed by in-situ deprotection. Adapted from reference acs.org.
Furthermore, the regioselectivity of functionalization can be controlled by the nature of the substituent on the azetidine nitrogen. uniba.it When an electron-withdrawing group (e.g., Boc, thiopivaloyl) is present, base-promoted metalation occurs exclusively at the α-position, allowing for subsequent reaction with electrophiles. uniba.it Conversely, an electron-donating group on the nitrogen can direct metalation to the ortho-position of an N-aryl substituent. uniba.it
Electrophilic and Nucleophilic Substitutions on the Azetidine Ring and Perfluorophenyl Moiety
Reactivity of the Azetidine Ring
The reactivity of the azetidine ring is largely dictated by its considerable ring strain (approx. 25.4 kcal/mol), which makes it susceptible to reactions that relieve this strain. rsc.org While more stable than the corresponding three-membered aziridines, azetidines can undergo nucleophilic ring-opening reactions. rsc.orgrsc.orglongdom.org
However, functionalization without ring-opening is highly desirable and can be achieved. Electrophilic substitution at the α-carbon is possible through a lithiation-trapping sequence. The installation of a suitable activating group on the nitrogen, such as an N-thiopivaloyl group, facilitates efficient α-lithiation. ox.ac.uk The resulting lithiated intermediate can then be trapped with a variety of electrophiles, providing a direct route to C2-functionalized azetidines. ox.ac.uk
Reactivity of the Perfluorophenyl Moiety
The perfluorophenyl (PFP) group of this compound is a key site for functionalization due to its strong electron-deficient nature. mdpi.com The five electron-withdrawing fluorine atoms render the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net This reaction typically proceeds with high regioselectivity, with nucleophiles preferentially attacking the carbon at the para-position (C-4) to the azetidine substituent. mdpi.comresearchgate.net
A wide range of nucleophiles, including amines, phenols, and thiols, can displace a fluoride ion under mild conditions. mdpi.comresearchgate.net Studies on perfluorophenyl-containing peptides have demonstrated this versatile reactivity. Secondary amines like piperidine (B6355638) and piperazine, as well as phenolic nucleophiles, react to give exclusively the para-substituted product in high yields. krisp.org.za Thiol-based nucleophiles, however, can lead to multiple substitutions, replacing the fluorines at both the ortho- and para-positions. krisp.org.za This predictable reactivity allows for the controlled modification of the perfluorophenyl moiety, enabling the attachment of various functional groups. mdpi.com
| Entry | Nucleophile | Base | Time (h) | Substitution Pattern |
| 1 | Piperidine | DBU | 1 | para-Mono |
| 2 | Piperazine | DBU | 1 | para-Mono |
| 3 | Phenol | DBU | 24 | para-Mono |
| 4 | 3-Methylbutan-1-thiol | DBU | 1 | ortho, para-Tri |
| 5 | Thiophenol | DBU | 1 | ortho, para-Tri |
| 6 | Propan-1-ol | DBU | 48 | No Reaction |
Table 2: Reactivity of a resin-bound perfluorophenyl derivative with various nucleophiles. The high reactivity and common para-selectivity of the SNAr reaction are highlighted. Adapted from reference krisp.org.za.
Studies on the Catalytic Activity and Ligand Design Incorporating Azetidine Derivatives
The rigid, four-membered structure of the azetidine ring makes it an attractive scaffold in the design of ligands for asymmetric catalysis. rsc.orgbirmingham.ac.ukresearchgate.net Chiral azetidine-derived ligands and organocatalysts have been effectively used to induce asymmetry in a variety of chemical transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael additions. birmingham.ac.ukresearchgate.net The conformational rigidity of the azetidine scaffold can improve the organization of the catalytic pocket, leading to enhanced enantioselectivity compared to more flexible analogues. rsc.org
Azetidine-based ligands have been successfully employed in several metal-catalyzed cross-coupling reactions. For instance, readily synthesized pyridylazetidine-based palladium(II) complexes have shown catalytic activity in Sonogashira coupling reactions. researchgate.net
The impact of the strained azetidine ring on catalytic performance has been directly investigated by comparing azetidine-based ligands with their three-membered aziridine (B145994) counterparts. In one study, new vicinal diamines based on azetidine and aziridine cores were synthesized and their palladium complexes were evaluated in the Suzuki-Miyaura coupling reaction. mdpi.com The results indicated that the ligand's ring strain significantly impacted the reaction outcome. The more strained aziridine-based catalysts generally demonstrated higher efficiency, allowing for reactions with aryl chlorides at room temperature and achieving low catalyst loadings for aryl bromides and iodides at higher temperatures. mdpi.com Nonetheless, the azetidine-based systems also proved to be competent catalysts for the preparation of various biaryl compounds. mdpi.com
| Catalyst Core | Substrate | Catalyst Loading (%) | Temperature (°C) | Yield (%) |
| Azetidine (Diamine) | 4-Chlorotoluene | 1 | rt | 19 |
| Aziridine (Diamine) | 4-Chlorotoluene | 1 | rt | 27 |
| Azetidine (Imidate) | 4-Chlorotoluene | 1 | rt | 31 |
| Aziridine (Imidate) | 4-Chlorotoluene | 1 | rt | 41 |
| Azetidine (Imidate) | 4-Bromotoluene | 0.01 | 100 | 95 |
| Aziridine (Imidate) | 4-Bromotoluene | 0.01 | 100 | 99 |
| Aziridine (Imidate) | 4-Iodotoluene | 0.001 | 100 | 99 |
Table 3: Comparison of azetidine- and aziridine-based palladium complexes as catalysts in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. Adapted from reference mdpi.com.
The utility of azetidines extends to organocatalysis, where derivatives of azetidine-2-carboxylic acid have been used as catalysts for reactions such as the electrophilic α-amination of carbonyl compounds. researchgate.net These applications underscore the value of the azetidine framework as a versatile and tunable platform for developing novel catalytic systems. birmingham.ac.uk
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Perfluorophenyl Azetidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysisacs.orgresearchgate.netcsic.esscispace.comarkat-usa.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Quantitative Analysis of ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts and Scalar Coupling Constantsacs.orgresearchgate.netcsic.esscispace.com
The analysis of one-dimensional NMR spectra provides fundamental structural information through chemical shifts (δ) and scalar coupling constants (J).
¹H NMR: The proton NMR spectrum reveals the disposition of hydrogen atoms in the molecule. For the N-Boc protected derivative, tert-butyl 3-(perfluorophenyl)azetidine-1-carboxylate, specific proton signals have been reported. rsc.org The azetidine (B1206935) ring protons appear as a complex multiplet system due to spin-spin coupling. The methine proton (H3) typically shows coupling to the four methylene (B1212753) protons (H2 and H4). The strong electron-withdrawing nature of the perfluorophenyl group is expected to deshield the H3 proton, shifting its resonance downfield.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the azetidine ring are expected to resonate in the aliphatic region, while the carbons of the perfluorophenyl ring will appear in the aromatic region. The carbons of the perfluorophenyl ring will exhibit characteristic splitting patterns due to C-F coupling. The C3 carbon of the azetidine ring, being directly attached to the fluorinated ring, will be significantly influenced by its electronic effects.
¹⁵N NMR: The ¹⁵N NMR chemical shift is highly sensitive to the electronic environment of the nitrogen atom. scispace.com For a secondary amine like this compound, the ¹⁵N chemical shift would provide insight into the hybridization and substituent effects. In N-acylated derivatives, the nitrogen signal is typically deshielded compared to the parent amine. scispace.com
Scalar Coupling Constants (J): The magnitude of the proton-proton (³JHH) coupling constants is invaluable for conformational analysis, as described by the Karplus equation. These values help determine the dihedral angles between adjacent protons on the azetidine ring, providing insight into the degree of ring puckering.
A representative dataset for an N-Boc protected derivative is shown below.
¹H NMR Data for tert-butyl this compound-1-carboxylate in CDCl₃ rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 3.61 | t | 8.7 | Azetidine ring protons |
| 3.43 | dd | 8.5, 7.0 | Azetidine ring protons |
| 3.38 | tt | 8.9, 6.5 | Azetidine ring proton (H3) |
Application of 2D NMR Techniques (e.g., NOESY, HMBC, HMQC, COSY) for Stereochemical and Connectivity Assignmentresearchgate.netscispace.com
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex spectra and elucidating detailed structural features. researchgate.netgithub.io
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For this compound, COSY would establish the connectivity between the H3 proton and the protons at the C2 and C4 positions of the azetidine ring. researchgate.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached heteronuclei, most commonly ¹³C. This allows for the definitive assignment of which protons are attached to which carbons in the azetidine ring. github.io
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). ceitec.cz This is particularly useful for connecting different parts of the molecule. For instance, HMBC would show correlations from the azetidine protons (e.g., H3) to the carbons of the perfluorophenyl ring, confirming the substitution pattern. ceitec.cz It is also invaluable for identifying quaternary carbons, which are not observed in HSQC spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. NOESY data is critical for determining stereochemistry and conformation. nih.gov For the azetidine ring, NOE correlations can help distinguish between different puckered conformations and determine the relative orientation of the perfluorophenyl substituent.
Expected 2D NMR Correlations for this compound
| Experiment | Expected Key Correlations | Information Gained |
|---|---|---|
| COSY | H2 ↔ H3, H4 ↔ H3 | Connectivity within the azetidine ring proton spin system. |
| HSQC | H2 ↔ C2, H3 ↔ C3, H4 ↔ C4 | Direct one-bond C-H connections. |
| HMBC | H3 ↔ C(ipso), C(ortho) of Phenyl Ring | Confirms the attachment point of the perfluorophenyl group. |
| NOESY | H3 ↔ H2/H4 (axial/equatorial) | Provides information on ring puckering and conformation. |
Dynamic NMR Investigations for Probing Conformational Exchange Processesscispace.com
Azetidine rings are not planar and undergo conformational exchange processes, primarily ring puckering and, in secondary amines, nitrogen inversion. acs.org These dynamic processes can often be studied using variable-temperature (VT) NMR spectroscopy. copernicus.org
At room temperature, if the exchange is fast on the NMR timescale, the observed spectra show averaged signals. As the temperature is lowered, the rate of exchange decreases. If the exchange becomes slow enough, separate signals for each conformer may be observed, allowing for the determination of their relative populations and the energy barrier (ΔG‡) of the exchange process. copernicus.org For this compound, the bulky and electron-withdrawing perfluorophenyl group would be expected to have a significant impact on the conformational equilibrium and the barrier to ring inversion.
Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR) for Functional Group Analysis and Bonding Characteristicscsic.esarkat-usa.org
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the FTIR spectrum would be dominated by several key vibrational modes:
C-F Stretching: The most characteristic feature would be very strong absorption bands in the 1360-1000 cm⁻¹ region, corresponding to the C-F stretching vibrations of the perfluorophenyl group. wikipedia.org The presence of multiple fluorine atoms often leads to several strong, complex bands in this region. wikipedia.orggjar.org
N-H Stretching: For the secondary amine, a moderate absorption band is expected in the range of 3500-3300 cm⁻¹, corresponding to the N-H stretch.
C-H Stretching: Absorptions due to the C-H stretching of the methylene groups on the azetidine ring would appear in the 3000-2850 cm⁻¹ range.
C-N Stretching: The C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ region, though it may be obscured by the strong C-F absorptions.
Expected Characteristic FTIR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3500 - 3300 | Medium |
| C-H Stretch | Alkane (CH₂) | 3000 - 2850 | Medium |
| C-F Stretch | Perfluoroaromatic | 1360 - 1000 | Strong, Multiple Bands |
X-ray Crystallographic Studies of Molecular Architecture and Solid-State Packingcopernicus.orgsci-hub.se
X-ray crystallography provides the most definitive and precise three-dimensional structural information for molecules in the solid state. nih.gov A successful single-crystal X-ray diffraction study of this compound or one of its derivatives would yield a wealth of data on its molecular architecture and how the molecules arrange themselves in a crystal lattice.
Precise Determination of Molecular Geometry, Bond Lengths, and Bond Angles
X-ray analysis would precisely determine the geometry of the azetidine ring, confirming its puckered conformation. It would provide accurate measurements of all bond lengths (e.g., C-C, C-N, C-F) and bond angles, revealing any distortions from idealized values caused by ring strain or steric interactions.
The solid-state packing would be of particular interest due to the perfluorophenyl group. The packing of fluorinated organic compounds is often governed by specific intermolecular interactions, such as C-H···F and F···F contacts, which can play a structure-directing role. researchgate.netrsc.org Analysis of the crystal structure would reveal the nature and geometry of these interactions, providing insight into the forces that stabilize the crystal lattice. usd.edunih.gov
Table of Typical Bond Lengths Expected in this compound
| Bond | Typical Length (Å) |
|---|---|
| C-C (azetidine) | 1.53 - 1.55 |
| C-N (azetidine) | 1.47 - 1.49 |
| C-C (aromatic) | 1.38 - 1.40 |
| C-F (aromatic) | 1.33 - 1.35 |
Analysis of Intermolecular Interactions and Crystal Packing Arrangements
The solid-state architecture of this compound and its derivatives is dictated by a complex interplay of various intermolecular forces. The presence of the highly fluorinated phenyl ring, in conjunction with the strained azetidine heterocycle, gives rise to a unique set of non-covalent interactions that govern the crystal packing. Understanding these interactions is crucial for rationalizing the physicochemical properties of these compounds and for the design of new materials with desired solid-state structures.
Detailed crystallographic studies, often on N-substituted derivatives to enhance crystallinity, provide invaluable insights into these packing arrangements. For instance, the analysis of a hypothetical N-acetyl-3-(perfluorophenyl)azetidine crystal structure would reveal the dominant forces at play.
Key Intermolecular Interactions:
Halogen Bonding: The electron-deficient regions on the fluorine atoms of the perfluorophenyl ring can act as halogen bond donors, interacting with electron-rich sites such as the nitrogen or oxygen atoms of neighboring molecules. These C-F···N and C-F···O interactions can be significant in directing the molecular assembly.
C-H···F Hydrogen Bonding: Weak hydrogen bonds involving the C-H bonds of the azetidine ring and the fluorine atoms of the perfluorophenyl group are prevalent. While individually weak, the cumulative effect of multiple C-H···F interactions can significantly influence the crystal packing.
Dipole-Dipole Interactions: The inherent polarity of both the azetidine ring and the perfluorophenyl group leads to significant dipole-dipole interactions, which play a crucial role in the molecular arrangement within the crystal.
Crystal Packing Analysis of a Hypothetical N-Acetyl-3-(Perfluorophenyl)azetidine:
A single-crystal X-ray diffraction study of N-acetyl-3-(perfluorophenyl)azetidine would likely reveal a densely packed structure. The molecules would arrange themselves to maximize favorable intermolecular contacts. The perfluorophenyl rings might form slipped-stack arrays, while the N-acetyl groups could engage in hydrogen bonding with adjacent molecules, either directly or through solvent molecules if present.
The crystal packing would likely be characterized by layers or chains of molecules held together by a network of the aforementioned interactions. The specific arrangement would be a delicate balance between the repulsive forces of the electron-rich fluorine atoms and the attractive non-covalent interactions.
Interactive Data Table: Crystallographic Data for Hypothetical N-Acetyl-3-(Perfluorophenyl)azetidine
| Parameter | Value |
| Empirical Formula | C₁₁H₈F₅NO |
| Formula Weight | 281.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 13.789(5) |
| α (°) | 90 |
| β (°) | 109.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1112.3(7) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.678 |
Interactive Data Table: Key Intermolecular Contact Distances for Hypothetical N-Acetyl-3-(Perfluorophenyl)azetidine
| Interaction Type | Donor-Acceptor | Distance (Å) |
| C-H···F | C(4)-H···F(1) | 2.45 |
| C-H···O | C(2)-H···O(1) | 2.58 |
| π-π Stacking | Cg(Ring1)···Cg(Ring1) | 3.75 |
Note: The data presented in the tables above is hypothetical and serves to illustrate the type of information obtained from a single-crystal X-ray diffraction study. Cg refers to the centroid of the aromatic ring.
The comprehensive analysis of these intermolecular interactions and crystal packing arrangements is fundamental for the field of crystal engineering. By understanding how the subtle balance of these forces dictates the solid-state structure, it becomes possible to design and synthesize new derivatives of this compound with tailored physical and chemical properties for various applications.
Theoretical and Computational Chemistry Investigations of 3 Perfluorophenyl Azetidine
Density Functional Theory (DFT) Studies of Electronic Structure, Reactivity, and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govnih.gov For 3-(Perfluorophenyl)azetidine, DFT calculations can elucidate its geometry, orbital energies, and the energetic landscapes of its chemical reactions.
The synthesis of the strained four-membered azetidine (B1206935) ring is a significant challenge in organic chemistry. magtech.com.cnrsc.org DFT calculations are instrumental in overcoming these challenges by mapping potential reaction pathways and characterizing the high-energy transition states involved. For instance, in copper-catalyzed radical cyclizations used to form azetidines, DFT can determine whether a 4-exo-dig pathway is kinetically favored over a 5-endo-dig pathway by calculating the activation energies for each route. nih.gov
In the context of this compound, theoretical models would be used to investigate reactions like the [2+2] photocycloaddition between an imine and a perfluorinated alkene. researchgate.net DFT would be employed to:
Model the ground and excited states of the reactants.
Locate the transition state structure for the ring-forming step.
The strong electron-withdrawing nature of the perfluorophenyl group would significantly influence the energetics of these transition states, a factor that can be precisely quantified through DFT.
The azetidine ring is not planar; it exists in a puckered conformation to relieve ring strain. The degree of this puckering and the energy barrier to ring inversion are critical to its chemical behavior. Computational studies on fluorinated azetidines and related heterocycles have shown that electronegative substituents have a profound impact on these conformational preferences. researchgate.netresearchgate.net
For this compound, the bulky and highly electronegative C₆F₅ group is expected to dominate the ring's conformational landscape. DFT calculations can predict the most stable puckered conformation, quantifying the dihedral angles and the energetic barrier for the ring to flip between equivalent puckered states. The substituent can exist in either a pseudo-axial or pseudo-equatorial position, and DFT can determine the energetic preference, which is crucial for predicting stereoselective reactions.
| Property | Unsubstituted Azetidine (Calculated) | This compound (Predicted) | Influence of Perfluorophenyl Group |
| Ring Puckering Angle | ~25-30° | >35° | Increases ring pucker due to steric bulk. |
| Barrier to Ring Inversion | ~1-2 kcal/mol | ~3-5 kcal/mol | Increases energy barrier due to the motion of the large substituent. |
| Preferred Substituent Position | N/A | Pseudo-equatorial | Minimizes steric interactions with the rest of the ring. |
Note: Data for this compound are predictive and based on established principles of steric and electronic effects in related fluorinated heterocycles.
DFT calculations can furnish a variety of quantum chemical descriptors that act as powerful predictors of a molecule's reactivity. mdpi.com Key descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a proxy for chemical stability.
Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Fukui Functions: These descriptors identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.
The perfluorophenyl group is a powerful electron sink. DFT studies on related fluoroaromatic compounds show that such groups drastically lower the energy of both the HOMO and LUMO. researchgate.net For this compound, this would lead to a large, positive electrostatic potential on the perfluorophenyl ring, making it susceptible to nucleophilic attack, while simultaneously decreasing the basicity of the azetidine nitrogen.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Azetidine | ~ -6.5 | ~ 1.5 | ~ 8.0 |
| Hexafluorobenzene (B1203771) | ~ -10.1 | ~ -0.4 | ~ 9.7 |
| This compound (Predicted) | ~ -8.0 | ~ -0.1 | ~ 7.9 |
Note: Values are representative estimates derived from computational chemistry principles to illustrate electronic effects.
Molecular Dynamics Simulations for Understanding Conformational Flexibility in Different Environments
While DFT provides static pictures of stable conformations and transition states, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. researchgate.netyoutube.com By simulating the motions of atoms according to classical mechanics, MD can reveal how this compound flexes, vibrates, and interacts with its environment.
To perform an MD simulation, a force field—a set of parameters describing the potential energy of the system—must be developed or adapted for the specific molecule, a process that has been done for other azetidine analogues. nih.gov An MD simulation of this compound could explore:
Solvent Effects: Simulating the molecule in different solvents (e.g., polar water versus non-polar cyclohexane) would reveal how the environment affects its conformational preferences and the dynamics of ring puckering.
Intramolecular Dynamics: MD trajectories can be analyzed to observe the frequency and pathways of conformational changes, such as the interconversion between pseudo-axial and pseudo-equatorial forms of the perfluorophenyl group.
Interaction with Biomolecules: If studied as a potential pharmaceutical scaffold, MD simulations can model its binding to a target protein, showing how its flexibility contributes to the binding affinity and specificity.
Computational Analysis of the Perfluorophenyl Group's Electronic Influence on Azetidine Reactivity and Stability
The perfluorophenyl group exerts a profound electronic influence on the azetidine ring primarily through the inductive effect. The high electronegativity of the fluorine atoms withdraws electron density from the entire molecule. emerginginvestigators.org Computational analyses, such as Natural Bond Orbital (NBO) analysis, can precisely quantify this charge distribution.
Key electronic influences that can be analyzed computationally include:
Reduced Basicity: The electron-withdrawing effect significantly decreases the electron density on the azetidine nitrogen, making it a much weaker base compared to unsubstituted azetidine. This can be quantified by calculating the proton affinity.
Increased N-H Acidity: Correspondingly, the N-H proton becomes more acidic and more likely to participate in hydrogen bonding.
Ring Stability: The inductive withdrawal of electron density can affect the stability of the strained azetidine ring, potentially making it more resistant to oxidative processes but altering its reactivity towards ring-opening reactions.
Predictive Modeling and Rational Design Strategies for Novel Azetidine Syntheses
Modern synthetic chemistry increasingly relies on computational modeling to guide the discovery of new reactions. mit.edu Instead of a trial-and-error approach, predictive models can prescreen potential reactants and catalysts to identify promising candidates for forming complex molecules like this compound.
A rational design strategy for its synthesis could involve:
Screening of Precursors: For a photocycloaddition reaction, computational models can calculate the frontier orbital energies of various perfluorinated alkenes and different imines. mit.edu Reactions are predicted to be successful when the orbital energies of the reactants are well-matched for efficient interaction in the excited state.
Catalyst Design: In catalyzed reactions, DFT can be used to model the interaction of substrates with different catalysts, helping to design a catalyst that is specifically tailored to activate the reactants and facilitate the desired ring-forming cyclization. nih.gov
By leveraging these predictive capabilities, computational chemistry can accelerate the development of efficient and selective synthetic routes to novel and challenging targets like this compound.
Applications and Broader Impact of 3 Perfluorophenyl Azetidine in Advanced Chemical Fields
Role as a Versatile Synthetic Building Block in Complex Organic Synthesis
The inherent ring strain and the presence of multiple functionalization points make azetidine (B1206935) rings valuable building blocks in organic synthesis. The addition of a perfluorophenyl group enhances the synthetic utility of the azetidine core, providing a platform for creating structurally diverse and functionally complex molecules. Organofluorine compounds are frequently used as building blocks for more complex chemical systems, including fluoropolymers and fluorinated network materials mdpi.com.
The 3-(perfluorophenyl)azetidine moiety is a valuable precursor for generating a wide array of more complex heterocyclic systems. Azetidine-based ring systems have significant applications in medicinal chemistry, and densely functionalized azetidine rings can provide access to a variety of fused, bridged, and spirocyclic systems nih.gov. The reactivity of the azetidine ring, particularly the nitrogen atom, allows for its incorporation into larger scaffolds through various chemical transformations.
Organic azides are recognized as highly reactive and versatile building blocks for assembling structurally diverse nitrogen-containing heterocycles mdpi.com. Similarly, the nitrogen in the azetidine ring can act as a nucleophile or be derivatized to participate in cyclization reactions. For instance, N-alkylation followed by ring-closing metathesis can be used to form azetidine-fused eight-membered rings nih.gov. The presence of the electron-withdrawing perfluorophenyl group can influence the regioselectivity and stereoselectivity of these transformations, offering precise control over the final molecular architecture. This makes this compound a strategic starting point for libraries of novel heterocyclic compounds with potential applications in drug discovery and materials science.
Asymmetric catalysis heavily relies on the design of effective chiral ligands that can control the stereochemical outcome of a chemical reaction. For a long time, C2-symmetric ligands were dominant in this field, but more recently, nonsymmetrical modular ligands have been successfully introduced nih.gov. The development of new chiral catalysts is often facilitated by general concepts that have emerged over decades of research nih.gov.
The this compound scaffold possesses key attributes for the design of novel chiral ligands. The rigid four-membered ring provides a well-defined conformational backbone, which is crucial for inducing enantioselectivity. The perfluorophenyl group offers significant steric bulk and unique electronic properties due to the high electronegativity of fluorine, which can be exploited to create a specific chiral environment around a metal center. These ligands can be synthesized from readily available chiral amino alcohols, providing access to enantiomerically pure forms. The modular nature of the azetidine core allows for systematic modification at the nitrogen atom and other positions on the ring to fine-tune the ligand's steric and electronic properties for optimal performance in various metal-catalyzed reactions.
| Feature | Role in Asymmetric Catalysis | Contribution of this compound |
| Chiral Backbone | Provides a rigid scaffold to create a defined stereochemical environment. | The azetidine ring offers a conformationally restricted four-membered structure. |
| Steric Hindrance | Influences the trajectory of substrates approaching the catalytic center, favoring one enantiomer. | The bulky perfluorophenyl group provides significant steric demand. |
| Electronic Effects | Modulates the reactivity and selectivity of the metal center. | The electron-withdrawing C6F5 group alters the electronic properties of the ligand and catalyst. |
| Modularity | Allows for systematic tuning of the ligand structure for optimization. | The azetidine nitrogen and other ring positions can be readily functionalized. |
Integration into Advanced Materials Science and Engineering
The unique properties conferred by organofluorine compounds, such as high thermal stability, chemical resistance, and hydrophobicity, make them highly desirable components in advanced materials mdpi.com. The this compound unit can be integrated into materials to leverage these beneficial characteristics.
Fluoropolymers are a class of high-performance materials prized for their enhanced properties. The demand for new and improved materials for advanced applications continues to drive research in this area mdpi.com. One established method for creating such materials is the use of fluorinated monomers or building blocks in polymerization reactions mdpi.com.
This compound can serve as a valuable monomer or a functionalizing agent for creating novel polymeric materials. Its incorporation into a polymer backbone can impart the characteristic properties of fluorinated compounds. For example, polymers containing perfluorophenyl groups are expected to exhibit:
Enhanced Thermal Stability: The strength of the C-F bond contributes to superior resistance to thermal degradation.
Increased Chemical Resistance: The electron-deficient nature of the perfluorinated ring makes it less susceptible to chemical attack.
Hydrophobicity and Oleophobicity: Fluorinated surfaces are known to repel both water and oils.
The azetidine ring itself can be polymerized through ring-opening polymerization or used as a pendant group that can be cross-linked or further functionalized after polymerization, offering a route to create complex and highly functional polymer networks.
| Property | Standard Hydrocarbon Polymer | Fluorinated Polymer |
| Thermal Stability | Moderate | High |
| Chemical Resistance | Variable | High |
| Surface Energy | Higher | Low |
| Refractive Index | Higher | Low |
Modifying the surface of materials is crucial for a vast range of applications, from biocompatible medical implants to advanced electronics. The functionalization of nanoparticles is particularly important to prevent aggregation and impart specific functionalities rsc.orgnih.gov. Perfluorophenyl azides (PFPAs) are well-known for their ability to covalently attach organic entities to a wide range of substrates, including polymers, oxides, and metals, often initiated by light or heat nih.gov.
While PFPA chemistry is a common approach, the this compound moiety can also be employed for surface modification through different chemical linkages. The azetidine nitrogen can be used to anchor the molecule to surfaces containing electrophilic groups. The unique properties of the perfluorophenyl group can then be used to control the surface energy, wettability, and biocompatibility of the material. This strategy is applicable to the synthesis of hybrid nanomaterials, where an inorganic core (like silica or iron oxide nanoparticles) is coated with an organic shell containing the perfluorophenylazetidine unit to create materials with combined and enhanced properties nih.gov. The ability to control the density of the immobilized molecules allows for precise tuning of the surface characteristics nih.gov.
Fluorinated organic materials have garnered significant attention for their use in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) rsc.org. The incorporation of fluorine atoms, particularly in the form of perfluorophenyl groups, has a profound impact on the electronic properties of conjugated molecules rsc.orgresearchgate.net.
Introducing a this compound group into an organic semiconductor can:
Lower Frontier Molecular Orbital (HOMO/LUMO) Energies: The strong electron-withdrawing nature of the perfluorophenyl ring lowers both the HOMO and LUMO energy levels. This can facilitate electron injection from electrodes and enhance the material's stability against oxidative degradation rsc.org.
Promote Favorable Molecular Packing: Non-covalent interactions involving fluorine atoms can influence the solid-state packing of molecules, which is critical for efficient charge transport in semiconductor thin films rsc.org.
Tune Electronic Properties: The azetidine component can act as a non-conjugated linker or a site for attaching solubilizing groups without disrupting the electronic structure of the core chromophore, allowing for fine-tuning of the material's properties for specific device applications.
This strategic functionalization makes this compound a promising building block for designing new n-type or ambipolar organic semiconductors for use in a variety of organic electronic devices, including photovoltaic cells where tuning energy levels is critical for performance researchgate.netresearchgate.net.
Enabling Chemical Research Methodologies and Innovation
The synthesis and derivatization of strained heterocycles like azetidines are foundational to the discovery of novel chemical entities with unique properties. The pursuit of molecules such as this compound stimulates the development of innovative synthetic strategies that are not only efficient but also align with the principles of sustainable chemistry. These advancements, in turn, enrich the toolkit available to chemists for constructing complex molecular architectures.
Advancements in Green Chemistry Approaches for Azetidine Synthesis
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact through the design of safer and more efficient chemical processes. In the context of synthesizing substituted azetidines, these principles have spurred innovations that move away from traditional, often hazardous, synthetic routes. While specific green chemistry protocols for this compound are not extensively documented, general advancements in azetidine synthesis offer a blueprint for more sustainable pathways.
Key green chemistry strategies applicable to azetidine synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For azetidines, this involves favoring cycloaddition reactions or tandem processes that build the four-membered ring in a single, efficient step. For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes represent a highly atom-economic method for creating the azetidine core acs.org.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids, or conducting reactions under solvent-free conditions. Microwave-assisted synthesis in an alkaline aqueous medium has been reported for the cyclocondensation of alkyl dihalides and primary amines to form nitrogen-containing heterocycles, including azetidines organic-chemistry.org.
Energy Efficiency: Employing energy-efficient methods like microwave irradiation or photocatalysis can significantly reduce reaction times and energy consumption compared to conventional heating organic-chemistry.orgnih.gov. Visible-light-mediated reactions, in particular, offer a mild and sustainable approach to accessing highly functionalized azetidines nih.gov.
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones, as catalysts can be used in small amounts and can often be recycled and reused. This minimizes waste and often leads to higher selectivity.
The following table summarizes some green chemistry approaches that hold promise for the synthesis of azetidine derivatives.
| Green Chemistry Approach | Description | Potential Advantages for Azetidine Synthesis | Representative Catalyst/Condition |
| Photocatalysis | Utilizes visible light to drive chemical reactions, often employing a photocatalyst to facilitate electron transfer or energy transfer processes. | Mild reaction conditions, high stereoselectivity, and atom economy. Enables novel transformations like [2+2] cycloadditions. acs.orgnih.gov | Iridium-based photocatalysts, organic photosensitizers. acs.orgchemrxiv.orgchemrxiv.org |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and efficiently. | Significantly reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts. organic-chemistry.org | Solvent-free conditions or use of green solvents like water. organic-chemistry.org |
| Atom-Economical Cycloadditions | Reactions that form the azetidine ring by combining two or more molecules in a way that all atoms are incorporated into the final product. | High efficiency, minimal waste generation. acs.org | Photoredox catalysis can induce these types of reactions. acs.org |
| Solvent-Free Reactions | Conducting chemical reactions without a solvent, often by grinding solid reactants together (mechanochemistry) or by heating a neat mixture of reactants. | Reduced waste, cost, and environmental impact associated with solvent use and disposal. | Use of solid supports like alumina under microwave irradiation. organic-chemistry.org |
Development of New Catalytic Systems and Methodologies with Azetidine Derivatives
The development of novel catalytic systems is a driving force in synthetic chemistry, enabling the construction of complex molecules like this compound with high efficiency and selectivity. The inherent ring strain of the azetidine core presents unique challenges and opportunities for catalysis. Recent breakthroughs have focused on metal-catalyzed and photocatalytic methods to construct and functionalize the azetidine ring.
Lanthanide Catalysis: Lanthanide (III) trifluoromethanesulfonates, such as Lanthanum(III) triflate (La(OTf)₃), have emerged as effective Lewis acid catalysts for the synthesis of azetidines. nih.govfrontiersin.orgbohrium.comfrontiersin.org One notable application is the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.orgbohrium.comfrontiersin.org This method is significant because it tolerates a wide range of functional groups that might be sensitive to other acidic conditions. nih.govfrontiersin.orgbohrium.com The catalyst promotes the selective C3-aminolysis, leading to the desired four-membered ring over other potential cyclization products. nih.gov
Photo-induced Copper Catalysis: Visible-light-induced copper catalysis has enabled the development of novel [3+1] radical cascade cyclizations to produce highly functionalized azetidines. nih.gov This atom-economical approach involves the reaction of aliphatic amines with alkynes, characterized by the activation of two C-H bonds. nih.gov The operational simplicity, use of an inexpensive catalyst, and broad substrate scope make this a promising methodology for creating diverse azetidine scaffolds. nih.gov
Photoredox Catalysis: Photoredox catalysis has revolutionized the synthesis of strained rings by allowing for radical-based transformations under mild conditions. nih.gov Strategies such as radical strain-release photocatalysis using azabicyclo[1.1.0]butanes (ABBs) provide access to densely functionalized azetidines. chemrxiv.orgchemrxiv.org This method relies on an energy-transfer process governed by a photosensitizer to generate radical intermediates that are then trapped to form the azetidine ring in high yields. chemrxiv.orgchemrxiv.org Another approach involves the photocatalytic dehydrogenative [2+2] cycloaddition of amines with alkenes, which is a highly stereoselective and atom-economic route to functionalized azetidines. acs.org
The table below details some of the innovative catalytic systems developed for azetidine synthesis.
| Catalytic System | Reaction Type | Key Features | Substrates |
| La(OTf)₃ | Intramolecular regioselective aminolysis | High yields, tolerates acid-sensitive functional groups, C3-selective cyclization. nih.govfrontiersin.orgbohrium.comfrontiersin.org | cis-3,4-epoxy amines. nih.govfrontiersin.orgbohrium.com |
| Photo-induced Copper Catalyst | [3+1] Radical cascade cyclization | Atom-economical, double C-H activation, operational simplicity, inexpensive catalyst. nih.gov | Aliphatic amines and alkynes. nih.gov |
| Iridium Photocatalyst | Intermolecular aza Paternò-Büchi reaction ([2+2] photocycloaddition) | Visible-light mediated, mild conditions, broad scope, access to highly functionalized products. nih.gov | Oximes and alkenes. nih.gov |
| Organic Photosensitizer | Radical strain-release photocatalysis | Mild visible-light-driven process, high yields, good functional group tolerance. chemrxiv.orgchemrxiv.org | Azabicyclo[1.1.0]butanes and sulfonylimines. chemrxiv.orgchemrxiv.org |
These advanced catalytic methodologies not only facilitate the synthesis of known azetidine derivatives but also open up new avenues for creating novel structures with potential applications in various fields of chemical research.
Future Research Directions and Unexplored Avenues for 3 Perfluorophenyl Azetidine
Advancements in Sustainable and Atom-Economical Synthesis Protocols
The development of environmentally benign and efficient methods for the synthesis of 3-(perfluorophenyl)azetidine is a crucial first step to unlocking its potential. Future research should focus on moving beyond traditional multi-step procedures that often involve hazardous reagents and generate significant waste.
One promising avenue is the exploration of C-H activation/functionalization strategies. Direct coupling of a perfluoroarene with an appropriately substituted azetidine (B1206935) precursor would represent a highly atom-economical approach. Catalytic systems based on transition metals like palladium, rhodium, or copper could be investigated for their ability to mediate this transformation.
Another area of interest is the use of photoredox catalysis to forge the C-C bond between the perfluorophenyl and azetidine rings. Visible-light-mediated reactions often proceed under mild conditions and can tolerate a wide range of functional groups, making them an attractive option for sustainable synthesis. nih.gov
Furthermore, the development of flow chemistry protocols for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reproducibility. uniba.ituniba.it Continuous-flow reactors can enable precise control over reaction parameters, potentially leading to higher yields and purities while minimizing the use of hazardous solvents. uniba.ituniba.it
To illustrate potential avenues for investigation, the following table outlines hypothetical sustainable synthesis protocols for this compound that warrant exploration.
Table 1: Prospective Sustainable Synthesis Protocols for this compound
| Synthetic Approach | Proposed Catalyst/Reagent | Potential Solvent | Anticipated Advantages |
| Direct C-H Arylation | Pd(OAc)₂ / P(o-tol)₃ | Green Solvents (e.g., CPME) | High atom economy, reduced waste |
| Photoredox Catalysis | Ru(bpy)₃Cl₂ or Ir(ppy)₂dtbbpy | Acetonitrile, DMSO | Mild reaction conditions, high functional group tolerance |
| Flow Chemistry | Immobilized Catalyst | Ethyl acetate, 2-MeTHF | Enhanced safety, scalability, and process control |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The inherent ring strain of the azetidine moiety, combined with the strong electron-withdrawing nature of the perfluorophenyl group, suggests that this compound could exhibit unique and potentially useful reactivity.
Future research should explore strain-release functionalization reactions. The activation of the azetidine ring could lead to novel ring-opening reactions, providing access to a variety of functionalized fluoroalkylamines that are valuable building blocks in medicinal chemistry. nih.gov The perfluorophenyl group is expected to significantly influence the regioselectivity of such transformations.
Investigations into the nucleophilic aromatic substitution (SNA_r) on the perfluorophenyl ring are also warranted. The azetidine substituent may modulate the reactivity and regioselectivity of SNA_r reactions, allowing for the introduction of a diverse array of functional groups. This could lead to the synthesis of novel polysubstituted aromatic compounds with interesting electronic and biological properties. semanticscholar.org
Furthermore, the potential for this compound to participate in unconventional cycloaddition reactions should be explored. The strained nature of the azetidine ring could enable its participation as a unique synthon in [4+2] or [3+2] cycloadditions, leading to the formation of complex polycyclic and heterocyclic scaffolds.
The following table presents a selection of potential unconventional transformations of this compound for future investigation.
Table 2: Potential Unconventional Transformations of this compound
| Transformation Type | Proposed Reagent/Conditions | Potential Product Class |
| Strain-Release Ring Opening | Lewis Acids (e.g., Sc(OTf)₃) | Functionalized Fluoroalkylamines |
| Regioselective SNAr | Various Nucleophiles (e.g., thiols, amines) | Polysubstituted Perfluoroaromatics |
| [4+2] Cycloaddition | Electron-rich dienes | Novel Polycyclic Heterocycles |
Opportunities for Interdisciplinary Research Beyond Current Scope
The unique structural features of this compound make it an attractive candidate for exploration in various interdisciplinary fields.
In materials science , the incorporation of this compound into polymers could lead to materials with novel properties. The perfluorophenyl group can impart hydrophobicity, thermal stability, and unique electronic characteristics, while the azetidine moiety could serve as a point for cross-linking or further functionalization. semanticscholar.org Potential applications could include the development of advanced coatings, membranes, and electronic materials.
In chemical biology , this compound could be utilized as a scaffold for the design of novel bioactive molecules. The azetidine ring is a recognized pharmacophore, and the perfluorophenyl group can enhance metabolic stability and binding affinity. nih.gov This compound could serve as a starting point for the development of new probes for chemical biology or as a fragment in drug discovery programs targeting a range of diseases.
The field of supramolecular chemistry could also benefit from the exploration of this compound. The polarized C-F bonds of the perfluorophenyl ring can participate in non-covalent interactions, such as halogen bonding and anion-π interactions, which could be exploited in the design of novel host-guest systems and self-assembling materials.
Addressing Remaining Challenges and Identifying Research Gaps in Perfluorophenylazetidine Chemistry
Despite its potential, the field of perfluorophenylazetidine chemistry is still in its infancy, and several challenges and research gaps need to be addressed.
A significant challenge is the development of scalable and cost-effective synthetic routes . Many of the current methods for the synthesis of fluorinated heterocycles are not amenable to large-scale production. rsc.org Overcoming this hurdle will be critical for the widespread application of this compound.
There is also a lack of fundamental understanding of the physicochemical properties of this compound. Detailed studies on its conformational preferences, electronic structure, and reactivity are needed to guide its application in various fields. The influence of the perfluorophenyl group on the pKa of the azetidine nitrogen, for example, is a key parameter that needs to be determined. nih.gov
Furthermore, the full scope of its reactivity remains to be explored . Systematic studies are needed to map out the reactivity of this compound with a wide range of reagents and under various reaction conditions. This will undoubtedly lead to the discovery of new and unexpected transformations.
Q & A
Basic: What are the common synthetic routes for 3-(Perfluorophenyl)azetidine, and what factors influence reaction yield?
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or ring-closing reactions. Key steps include:
- Nucleophilic Aromatic Substitution : Reacting azetidine with perfluorophenyl halides (e.g., pentafluorobenzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the perfluorophenyl group. Yield optimization depends on solvent polarity, temperature (80–120°C), and stoichiometric ratios .
- Ring-Closing Strategies : Using azetidine precursors (e.g., 3-aminopropanol derivatives) with fluorinated aryl electrophiles. Catalytic systems like Pd/C or CuI can enhance regioselectivity .
- Critical Factors : Moisture sensitivity of fluorinated intermediates, steric hindrance from the perfluorophenyl group, and competing side reactions (e.g., over-alkylation) require inert atmospheres and controlled heating .
Advanced: How can enantioselective synthesis of this compound derivatives be optimized using chiral catalysts?
Methodological Answer:
Chiral phosphoric acids (CPAs) or transition-metal complexes (e.g., Ru or Rh catalysts) are effective for enantioselective desymmetrization or asymmetric ring-opening:
- CPA Catalysis : Activate azetidine intermediates via hydrogen-bonding interactions, enabling stereocontrol in cycloadditions or N-acylations. For example, Sun et al. achieved >90% enantiomeric excess (ee) using adamantyl-substituted CPAs .
- Metal-Ligand Systems : Chiral ligands like BINAP or Salen paired with Pd or Ni facilitate asymmetric cross-couplings. Computational modeling (DFT) helps predict transition states and optimize ligand steric/electronic profiles .
- Key Metrics : Monitor ee via chiral HPLC or NMR with chiral shift reagents. Reaction kinetics (e.g., Arrhenius plots) identify temperature-dependent enantioselectivity thresholds .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR confirms perfluorophenyl substitution patterns (δ -140 to -160 ppm for meta-fluorines). ¹H NMR detects azetidine ring protons (δ 3.5–4.5 ppm for N-CH₂) and coupling constants to assess ring puckering .
- Mass Spectrometry (HRMS) : Exact mass analysis (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺ for C₉H₇F₅N) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and torsional angles in crystalline derivatives. Heavy atom substitution (e.g., Br for F) may aid phasing .
Advanced: What strategies resolve contradictions in proposed mechanisms for azetidine ring-opening reactions?
Methodological Answer:
Contradictions arise from competing pathways (e.g., SN1 vs. SN2 ring-opening). To resolve:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated azetidine (C-D vs. C-H bonds) to distinguish concerted (SN2) vs. stepwise (SN1) mechanisms .
- Computational Modeling : Density functional theory (DFT) calculates activation energies for intermediates. For example, Lee-Yang-Parr functionals (B3LYP) validate transition states in acid-catalyzed ring-opening .
- Cross-Validation : Combine experimental data (e.g., Hammett plots for substituent effects) with computational predictions to reconcile mechanistic discrepancies .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Dopamine Transporter Ligands : Azetidine derivatives act as templates for designing selective DAT inhibitors. For example, 3-[2-(diarylmethoxyethylidenyl)]-N-substituted analogs show nanomolar affinity for DAT over SERT/NET .
- Enzyme Probes : The perfluorophenyl group enhances metabolic stability, enabling use in fluorogenic assays (e.g., HaloTag ligand synthesis for live-cell imaging) .
- Anti-inflammatory Agents : Derivatives inhibit NLRP3 inflammasomes in microglial cells (IC₅₀ ~10 µM), validated via ROS/NLRP3 pathway assays in BV2 cells .
Advanced: How to design azetidine-based chemical probes for studying enzyme-substrate interactions?
Methodological Answer:
- Biotinylation : Conjugate 3-carboxyazetidine derivatives with biotin-PEG₂-NH₂ via EDC/NHS coupling. Use streptavidin pull-down assays to isolate target proteins .
- Fluorescent Tagging : Link azetidine to JF549/JF646 fluorophores via Cu-free click chemistry. Optimize Förster resonance energy transfer (FRET) efficiency by adjusting spacer length (e.g., PEG₃ vs. PEG₆) .
- Activity-Based Profiling : Incorporate electrophilic traps (e.g., acyloxymethyl ketones) to covalently label active-site residues. Validate specificity via competitive inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
